5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazene group (N=N) linking two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione with a diazene precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the hydroxymethyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The compound’s hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
5,5’-Diselanediyl-bis(2-hydroxybenzaldehyde): Similar structure with selenium atoms instead of nitrogen.
1,3-Bis(hydroxymethyl)imidazolidine-2-thione: Contains imidazolidine ring with hydroxymethyl groups.
Uniqueness
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is unique due to its diazene linkage, which imparts distinct redox properties and potential for diverse chemical modifications. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
116188-94-4 |
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Molecular Formula |
C18H12N4O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[[2-(hydroxymethyl)-1,3-dioxoisoindol-5-yl]diazenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N4O6/c23-7-21-15(25)11-3-1-9(5-13(11)17(21)27)19-20-10-2-4-12-14(6-10)18(28)22(8-24)16(12)26/h1-6,23-24H,7-8H2 |
InChI Key |
BRCVJCMRUJPLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=NC3=CC4=C(C=C3)C(=O)N(C4=O)CO)C(=O)N(C2=O)CO |
Origin of Product |
United States |
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